molecular formula C5H10N4O2 B7759812 3-Oxohexahydropyridazine-4-carbohydrazide

3-Oxohexahydropyridazine-4-carbohydrazide

Cat. No.: B7759812
M. Wt: 158.16 g/mol
InChI Key: VLVYSIGLXIKTGG-UHFFFAOYSA-N
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Description

3-Oxohexahydropyridazine-4-carbohydrazide is a chemical compound with the molecular formula C5H10N4O2 and a molecular weight of 158.16 g/mol . This compound is known for its unique structure, which includes a hexahydropyridazine ring with an oxo group at the 3-position and a carbohydrazide group at the 4-position. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxohexahydropyridazine-4-carbohydrazide typically involves the reaction of hexahydropyridazine derivatives with suitable reagents to introduce the oxo and carbohydrazide groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the hexahydropyridazine ring, followed by functionalization to introduce the oxo and carbohydrazide groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3-Oxohexahydropyridazine-4-carbohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of new compounds with different functional groups .

Scientific Research Applications

3-Oxohexahydropyridazine-4-carbohydrazide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Oxohexahydropyridazine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxohexahydropyridazine-4-carboxylic acid
  • 3-Oxohexahydropyridazine-4-carboxamide
  • 3-Oxohexahydropyridazine-4-carbohydrazone

Uniqueness

3-Oxohexahydropyridazine-4-carbohydrazide is unique due to its specific functional groups and the resulting chemical properties.

Properties

IUPAC Name

3-oxodiazinane-4-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4O2/c6-8-4(10)3-1-2-7-9-5(3)11/h3,7H,1-2,6H2,(H,8,10)(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVYSIGLXIKTGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNNC(=O)C1C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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